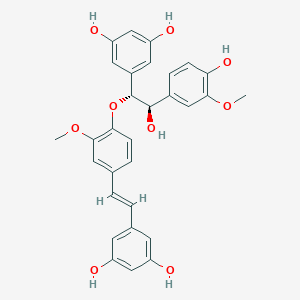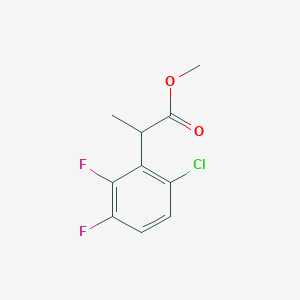
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a propylsulfanyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with propylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The propylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and biological activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the propylsulfanyl group, making it less hydrophobic.
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, resulting in different steric and electronic properties.
1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid: Similar to the propylsulfanyl derivative but with an ethyl group, affecting its reactivity and interactions.
Uniqueness
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
LYXCOKODADVNHX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




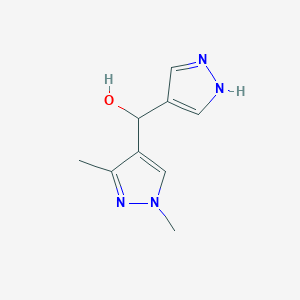
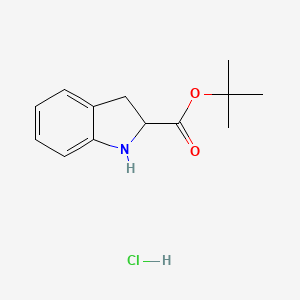
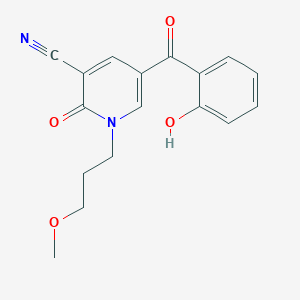
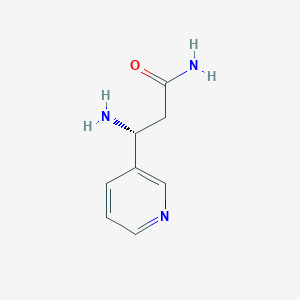
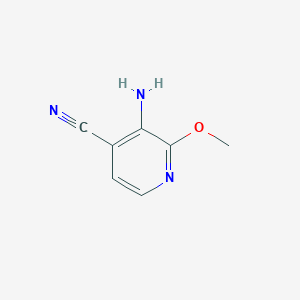
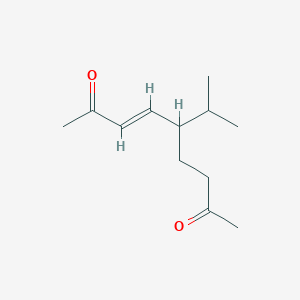
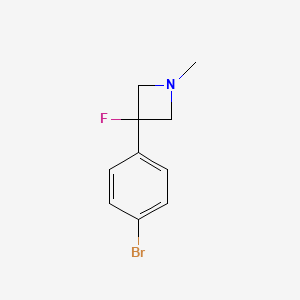
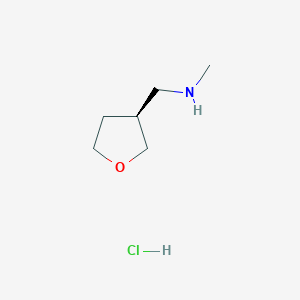
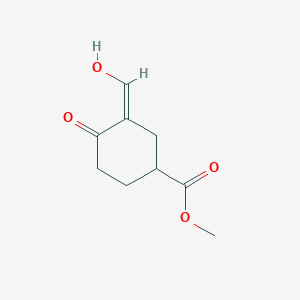
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
